

Synthesis Protocol: 5-Chloropyrazine-2-sulfonyl Fluoride

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Compound of Interest

Compound Name:	5-Chloropyrazine-2-sulfonyl fluoride
CAS No.:	2229069-46-7
Cat. No.:	B2456183

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Executive Summary

5-Chloropyrazine-2-sulfonyl fluoride (CAS: 2229069-46-7) represents a high-value "SuFExable" hub in modern medicinal chemistry. As a heteroaromatic sulfonyl fluoride, it balances the electrophilic stability required for biological probing with the reactivity needed for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.^{[1][2]}

This guide details a robust, scalable synthesis protocol starting from the commercially abundant 2-amino-5-chloropyrazine. The route employs a modified Sandmeyer-type chlorosulfonylation followed by a mild bifluoride exchange. This approach avoids the use of unstable thiols or gaseous sulfuryl fluoride (

), prioritizing safety and reproducibility.

Retrosynthetic Analysis & Strategy

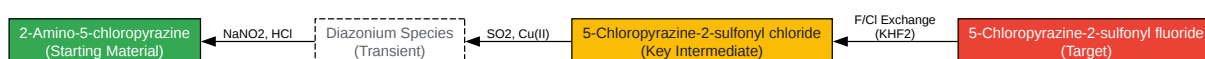
The synthesis is designed to install the sulfonyl fluoride motif (

) while preserving the chloro-substituent at the C5 position, which serves as a handle for subsequent

diversifications.

Strategic Disconnection

The most reliable disconnection is the Sulfonyl Chloride-Fluoride Exchange. The sulfonyl chloride precursor is accessed via the oxidative chlorosulfonylation of the diazonium salt derived from the parent amine.



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Figure 1: Retrosynthetic logic flow from the target sulfonyl fluoride back to the amine precursor.

Reagents, Equipment & Stoichiometry[2][3][4][5][6] [7] Stoichiometry Table

Reagent	MW (g/mol)	Equiv.	Role
2-Amino-5-chloropyrazine	129.55	1.0	Starting Material
Sodium Nitrite ()	69.00	1.2	Diazotization Agent
Thionyl Chloride ()	118.97	3.0	Source / Solvent
Copper(II) Chloride ()	134.45	0.2	Catalyst (Meerwein)
Potassium Bifluoride ()	78.10	2.5	Fluorinating Agent
Acetonitrile ()	41.05	Solvent	Reaction Medium

Critical Equipment

- Cryogenic Bath: Capable of maintaining -10°C to 0°C .
- Gas Scrubber: Essential for neutralizing and off-gassing.
- Teflon/HDPE Reaction Vessels: Required for Stage II (Fluorination) to prevent glass etching by HF species.

Step-by-Step Experimental Protocol

Stage I: Synthesis of 5-Chloropyrazine-2-sulfonyl Chloride

This stage utilizes a modified Meerwein sulfonylation. Unlike traditional methods using acetic acid/SO₂ gas, we employ thionyl chloride in situ to generate the necessary sulfur dioxide species, enhancing safety and control.

Protocol:

- **Acidification:** In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-5-chloropyrazine (10.0 mmol) in concentrated HCl (10 mL) and acetic acid (30 mL). Cool the mixture to -10°C.
- **Diazotization:** Dropwise add a solution of (12.0 mmol) in water (5 mL) over 20 minutes. Ensure the internal temperature does not exceed -5°C. The solution will turn pale yellow/orange. Stir for 30 minutes at -5°C.
- **Preparation of**

Source: In a separate vessel, mix (30.0 mmol) with acetic acid (10 mL) and cool to 0°C. Note: This generates and in situ.
- **Coupling:** Add (2.0 mmol) to the diazonium mixture. Immediately transfer the /AcOH mixture into the diazonium flask.
- **Decomposition:** Allow the mixture to warm slowly to room temperature over 2 hours. Gas evolution () will be observed.
- **Quench & Isolation:** Pour the reaction mixture onto crushed ice (100 g). Extract rapidly with Dichloromethane (DCM, 3 x 50 mL). Wash the combined organics with cold water and brine. Dry over

and concentrate in vacuo (keep bath temp < 30°C) to yield the crude sulfonyl chloride as a tan solid.

- Checkpoint: Use immediately in Stage II due to hydrolytic instability.

Stage II: Bifluoride Exchange (The Sharpless Protocol)

The conversion of sulfonyl chloride to fluoride is best achieved using Potassium Bifluoride (

).

This reagent is superior to KF due to the formation of the

ion, which acts as a potent nucleophile while buffering the pH to prevent hydrolysis.

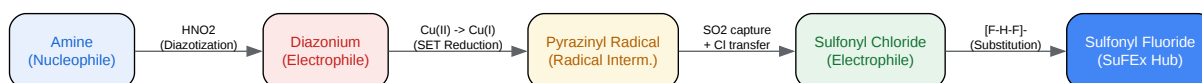
Protocol:

- Solvation: Dissolve the crude 5-chloropyrazine-2-sulfonyl chloride (from Stage I) in Acetonitrile (MeCN, 0.2 M concentration).
- Reagent Addition: Add (2.5 equiv) as a solid in one portion.
 - Safety Note: is corrosive to glass. Use a plastic (HDPE) or Teflon-lined vessel.
- Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[3] The chloride () converts to the fluoride (), which is typically more non-polar.
- Work-up: Dilute with EtOAc and wash with water (2x) and saturated (to neutralize residual HF species).
- Purification: Dry organics over , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 65–75% (over two steps). Appearance: White to off-white crystalline solid.

Mechanistic Insight

Understanding the mechanism ensures troubleshooting capability. The synthesis relies on two distinct chemical behaviors of the pyrazine ring.



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Figure 2: Mechanistic pathway involving Single Electron Transfer (SET) and Nucleophilic Substitution.

- **Radical Capture:** The copper catalyst reduces the diazonium salt to an aryl radical. This radical is captured by

to form a sulfonyl radical, which then abstracts a chlorine atom (from

or solvent) to form the sulfonyl chloride.
- **Bifluoride Activation:** The

anion is less solvated in MeCN than

, making it a more aggressive nucleophile for the substitution at the sulfur center. The leaving group (

) is precipitated as KCl/HCl, driving the equilibrium.

Characterization & Quality Control

Verify the identity of the product using the following parameters.

- ^1H NMR (400 MHz,

):

- 9.05 (d, J = 1.5 Hz, 1H, H-3)
- 8.70 (d, J = 1.5 Hz, 1H, H-6)
- Note: The protons on the pyrazine ring will appear as two doublets (or singlets depending on resolution) in the aromatic region, significantly deshielded by the electron-withdrawing sulfonyl and chloro groups.
- ¹⁹F NMR (376 MHz,):
 - +65.0 to +67.0 ppm (s).
 - Diagnostic: Sulfonyl fluorides typically appear in the +60 to +70 ppm range relative to .
- LC-MS (ESI):
 - Mass: 196.59 Da.[4]
 - Ionization: Sulfonyl fluorides often fly poorly in positive mode ESI due to low basicity. Negative mode or GC-MS is often more reliable for confirmation.

Safety & Handling

- Chemical Stability: Unlike sulfonyl chlorides, **5-chloropyrazine-2-sulfonyl fluoride** is stable to water and oxygen at neutral pH. However, it is a covalent electrophile capable of modifying proteins. Handle with gloves and in a fume hood.
- HF Generation: The use of generates trace HF in situ. Always have Calcium Gluconate gel available in the lab as a first-aid countermeasure for fluoride exposure.
- Waste Disposal: Aqueous waste from Stage II contains fluorides. Do not mix with acid waste streams (risk of HF gas evolution). Quench with Calcium Chloride (

) to precipitate Calcium Fluoride (

) before disposal.

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